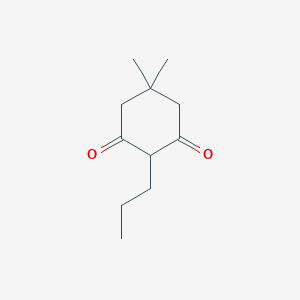
5,5-Dimethyl-2-propylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-propylcyclohexane-1,3-dione, also known as diketone, is a cyclic organic compound that is widely used in the chemical industry. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 68-70°C. Diketone is an important intermediate in the synthesis of various organic compounds and is used in a variety of scientific research applications.
Mechanism of Action
Diketone is a reactive molecule that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione can undergo nucleophilic addition reactions, which are important in the synthesis of chiral compounds.
Biochemical and Physiological Effects
Diketone is not known to have any significant biochemical or physiological effects. However, it is important to handle it with care as it can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
Diketone is a useful intermediate in the synthesis of various organic compounds and is relatively easy to synthesize. However, it is important to handle it with care as it can be harmful if ingested or inhaled. Diketone is also sensitive to air and moisture and should be stored in a dry, air-tight container.
Future Directions
There are several future directions for research involving 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. One area of interest is the development of new synthetic methods for the preparation of chiral compounds using 5,5-Dimethyl-2-propylcyclohexane-1,3-dione as a starting material. Another area of interest is the study of the reactivity of 5,5-Dimethyl-2-propylcyclohexane-1,3-dione with other organic molecules, which could lead to the development of new chemical reactions. Additionally, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione could be used in the synthesis of new materials with unique properties, such as polymers and liquid crystals.
Synthesis Methods
Diketone can be synthesized through a variety of methods, including the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to yield 5,5-Dimethyl-2-propylcyclohexane-1,3-dione.
Scientific Research Applications
Diketone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Diketone is also used in the synthesis of various natural products, such as vitamins and steroids.
properties
CAS RN |
1919-64-8 |
|---|---|
Product Name |
5,5-Dimethyl-2-propylcyclohexane-1,3-dione |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethyl-2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h8H,4-7H2,1-3H3 |
InChI Key |
KLQDATMPJJSEHG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)CC(CC1=O)(C)C |
Canonical SMILES |
CCCC1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




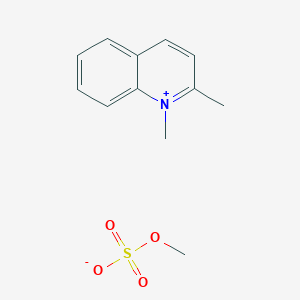
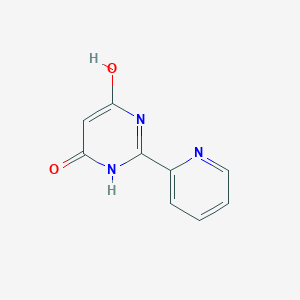
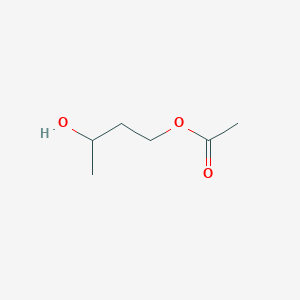



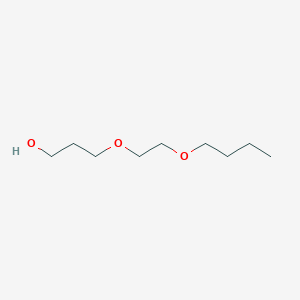




![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)